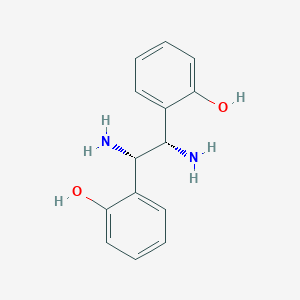

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Description

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine (CAS: 870991-68-7) is a chiral diamine ligand characterized by two 2-hydroxyphenyl groups attached to a central ethylenediamine backbone in an S,S-configuration. Its unique structure enables versatile applications in asymmetric catalysis, coordination chemistry, and biomedical research. The hydroxyl groups enhance metal coordination and hydrogen-bonding capabilities, distinguishing it from non-hydroxylated analogs .

Properties

IUPAC Name |

2-[(1S,2S)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584913 | |

| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870991-68-7 | |

| Record name | 2,2'-[(1S,2S)-1,2-Diaminoethane-1,2-diyl]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine typically involves the condensation of 2-hydroxyacetophenone with chiral diamines. One common method is the reaction of 2-hydroxyacetophenone with (1S,2S)-1,2-diphenylethylenediamine under reflux conditions in anhydrous ethanol. This reaction yields the desired Schiff-base ligand, which can be further processed to obtain the final product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine involves its interaction with various molecular targets and pathways. As a chiral ligand, it forms complexes with metal ions, which can then participate in catalytic cycles. These complexes facilitate enantioselective reactions by providing a chiral environment that influences the stereochemistry of the products .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl rings significantly influence solubility, stability, and reactivity. Key comparisons include:

Key Observations :

- Hydroxyl Groups : The 2-hydroxyphenyl derivative exhibits superior polarity and hydrogen-bonding capacity, enhancing its utility in aqueous-phase catalysis and biological systems .

- Methoxy Groups : The 4-methoxy analog (CAS: 58520-04-0) shows higher thermal stability (melting point 89–91°C) and solubility in polar aprotic solvents, making it suitable for organic synthesis .

- Steric Effects: Bulky substituents like 3,5-dimethylphenyl improve stability in non-polar environments but reduce catalytic activity due to steric hindrance .

Stereochemical Influence on Activity

The S,S-configuration is critical for enantioselectivity. For example:

- In platinum(II) complexes, the S,S-isomer of [1,2-Bis(2-hydroxyphenyl)ethylenediamine]dichloroplatinum(II) demonstrated faster cytotoxicity against ovarian cancer cells compared to the R,R-isomer .

- In asymmetric hydrogenation, (1S,2S)-DPEN (diphenylethylenediamine) achieved 61% enantiomeric excess (ee) for (R)-phenylethanol, while hydroxylated analogs may offer improved metal coordination and selectivity .

Catalysis:

- Cross-Couplings : Nickel complexes with methylphenyl-substituted diamines (e.g., 2-methylphenyl) exhibit enhanced reactivity in alkyl-alkyl cross-couplings due to steric tuning .

Biomedicine:

- The platinum complex of (1S,2S)-bis(2-hydroxyphenyl)ethylenediamine showed cytotoxicity at 2.5 μM in ovarian cancer cells, outperforming non-hydroxylated analogs in DNA interaction studies .

Biological Activity

(1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine is a chiral compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Melting Point : 159 °C

- Chirality : The compound contains two chiral centers, contributing to its stereochemical properties and interactions in biological systems.

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Its hydroxyl groups enhance its ability to scavenge free radicals and chelate metal ions that catalyze oxidative reactions. This property positions it as a potential lead compound for drug development targeting conditions like Alzheimer's disease and other neurodegenerative disorders where oxidative damage is prevalent .

Coordination Chemistry

The ability of this compound to form stable complexes with transition metals such as gold(III) has been documented. These metal complexes exhibit promising anticancer activities by inducing cytotoxic effects on cancer cell lines. The exact mechanisms are still under investigation but may involve interactions with cellular targets like DNA .

Bioassays

Biological activity is typically evaluated through bioassays that measure the compound's effectiveness at various concentrations. The results often indicate dose-dependent responses, highlighting the importance of concentration in mediating biological effects.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study on Anticancer Activity

In a study examining the anticancer potential of Schiff base complexes derived from this compound, researchers found that these complexes exhibited significant cytotoxicity against various cancer cell lines. The study suggested that the mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Neuroprotective Effects

Research has indicated that this compound can mitigate oxidative damage in neuronal cells. In vitro studies demonstrated that treatment with this compound reduced markers of oxidative stress and improved cell viability under conditions mimicking neurodegeneration .

Applications in Drug Development

Given its diverse biological activities, this compound serves as a valuable scaffold in drug design:

- Antioxidant Drugs : Potential use in formulations aimed at reducing oxidative stress.

- Anticancer Agents : Development of metal complexes for targeted cancer therapies.

- Chiral Catalysts : Utilized in asymmetric synthesis processes to produce other biologically active compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing (1S,2S)-1,2-Bis(2-hydroxyphenyl)ethylenediamine, and how can enantiomeric purity be ensured?

The compound is typically synthesized via reductive amination of salicylaldehyde derivatives with chiral ethylenediamine precursors. A Mg-mediated reduction method has been reported for analogous compounds, where stereochemical control is achieved using chiral auxiliaries or catalysts . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or circular dichroism (CD) spectroscopy is recommended. For example, (1S,2S)-isomers can be resolved using mobile phases containing hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Key safety measures include:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods or closed systems to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation .

- Disposal : Follow EPA guidelines for amine-containing waste (e.g., neutralization with dilute HCl before disposal) .

Advanced: How can researchers resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?

Discrepancies in catalytic performance (e.g., turnover frequency or enantioselectivity) often arise from:

- Coordination geometry : Variations in metal-ligand bond angles (e.g., Ni(II) vs. Mn(III) complexes) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents .

- Impurity profiles : Trace metals (e.g., Fe³⁺) in starting materials can alter reactivity. ICP-MS analysis of ligand batches is advised .

| Metal Complex | Reported TOF (h⁻¹) | Conditions | Source |

|---|---|---|---|

| Ni(II) | 1,200 | THF, 25°C | |

| Mn(III) | 850 | MeCN, 40°C |

Advanced: What strategies optimize the use of this compound as a chiral solvating agent (CSA) in NMR spectroscopy?

To enhance enantiomeric discrimination:

- Additive screening : Co-use of 1,4-diazabicyclo[2.2.2]octane (DABCO) improves solubility of N-TFA amino acid derivatives in CDCl₃ .

- Molar ratios : A 1:1.2 (CSA:substrate) ratio maximizes splitting of proton signals (ΔΔδ > 0.05 ppm) .

- Temperature control : Lower temperatures (e.g., 278 K) reduce signal broadening in crowded spectral regions .

Advanced: How do structural modifications of the ligand influence catalytic asymmetric reactions?

Substituent effects on the hydroxyphenyl rings significantly impact reactivity:

- Electron-withdrawing groups (e.g., Cl at para positions) increase Lewis acidity of metal centers, enhancing electrophilic activation .

- Steric bulk : Bulky groups (e.g., 3,5-dimethylphenyl) improve enantioselectivity in Diels-Alder reactions by restricting substrate approach .

| Ligand Derivative | Reaction | ee (%) | Ref. |

|---|---|---|---|

| (1S,2S)-Bis(2-OH-Ph)ethylenediamine | Aldol Addition | 92 | |

| (1S,2S)-Bis(2-Cl-Ph)ethylenediamine | Epoxidation | 98 |

Advanced: What analytical techniques are most effective for characterizing crystallographic discrepancies in metal-ligand complexes?

Conflicting X-ray diffraction data (e.g., bond lengths or angles) can arise from:

- Polymorphism : Use DSC to identify crystalline forms .

- Disorder modeling : Refine structures using SHELXL with anisotropic displacement parameters .

- Validation tools : Cross-check with CCDC databases to identify outliers .

Basic: What purification methods are optimal for isolating this compound from reaction mixtures?

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted salicylaldehyde .

- Recrystallization : Use ethanol/water (8:2) to yield >99% purity (melting point: 162–164°C) .

Advanced: How can researchers mitigate batch-to-batch variability in ligand synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.